3-Methyl-5-(propan-2-yl)octane
Description
3-Methyl-5-(propan-2-yl)octane is a branched alkane with the molecular formula C₁₁H₂₄. Its structure features a methyl group (-CH₃) at position 3 and an isopropyl group (-CH(CH₃)₂) at position 5 of an octane backbone. This branching pattern reduces molecular symmetry and surface area, impacting physical properties such as boiling point, density, and reactivity.
Properties
CAS No. |
62183-89-5 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
3-methyl-5-propan-2-yloctane |
InChI |
InChI=1S/C12H26/c1-6-8-12(10(3)4)9-11(5)7-2/h10-12H,6-9H2,1-5H3 |
InChI Key |
VEJPAYNPRZYJNN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC(C)CC)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(propan-2-yl)octane can be achieved through several methods, including:
Alkylation of Alkanes: One common method involves the alkylation of octane with isopropyl chloride in the presence of a strong acid catalyst like aluminum chloride (AlCl3). The reaction proceeds via a Friedel-Crafts alkylation mechanism.
Hydrogenation of Alkenes: Another method involves the hydrogenation of 3-Methyl-5-(propan-2-yl)octene using a palladium catalyst under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation processes using advanced catalytic systems to ensure high yield and purity. The process is optimized for cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(propan-2-yl)octane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions are less common for alkanes, but they can be hydrogenated to form simpler alkanes.
Substitution: Halogenation is a common substitution reaction where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) using halogenating agents like chlorine gas (Cl2) under UV light.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst
Substitution: Chlorine gas (Cl2) under UV light
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Simpler alkanes
Substitution: Halogenated alkanes
Scientific Research Applications
3-Methyl-5-(propan-2-yl)octane has several scientific research applications, including:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.
Biology: Studied for its potential effects on biological membranes and its role in lipid metabolism.
Medicine: Investigated for its potential use as a solvent in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(propan-2-yl)octane is primarily related to its chemical reactivity. As an alkane, it is relatively inert under normal conditions but can undergo reactions under specific conditions, such as oxidation or halogenation. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The uniqueness of 3-Methyl-5-(propan-2-yl)octane arises from its dual branching at positions 3 and 4. Below is a comparison with other branched alkanes and related compounds:
Table 1: Hypothetical Physical Properties Based on Structural Trends
| Compound Name | Boiling Point (°C) | Density (g/cm³) | Branches | Reference |
|---|---|---|---|---|
| This compound | ~170–180 (est.) | 0.75–0.78 (est.) | Methyl (C3), Isopropyl (C5) | |
| n-Octane | 125.7 | 0.703 | None | - |
| 3-Methyloctane | 142 | 0.722 | Methyl (C3) | - |
| 5-Isopropyloctane | ~165 (est.) | 0.76 (est.) | Isopropyl (C5) | |
| 2,2,4-Trimethylpentane (Isooctane) | 99.3 | 0.692 | Three methyl groups | - |
Notes:
- Boiling points decrease with increased branching due to reduced surface area and weaker van der Waals interactions. This compound likely has a higher boiling point than isooctane (2,2,4-trimethylpentane) but lower than n-octane .
Positional Isomerism and Functional Group Effects
- isopropyl groups) alters electronic distribution and bioactivity. In alkanes, such isomerism primarily affects physical properties rather than chemical reactivity .
- 5-Ethyl-3-propan-2-ylnonan-2-one (): This ketone derivative highlights the role of carbonyl groups in increasing polarity and boiling points compared to alkanes. This compound, being nonpolar, would exhibit lower solubility in polar solvents .
Reactivity and Stability
- Combustion: Branched alkanes like this compound typically exhibit higher octane ratings due to resistance to knocking, similar to isooctane .
- Cracking : The isopropyl group may stabilize carbocation intermediates during catalytic cracking, favoring the formation of smaller alkenes .
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